N,N'-Di-tert-butylethylenediamine CAS number 4062-60-6 properties
N,N'-Di-tert-butylethylenediamine CAS number 4062-60-6 properties
An In-depth Technical Guide to N,N'-Di-tert-butylethylenediamine (CAS: 4062-60-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N,N'-Di-tert-butylethylenediamine, a sterically hindered diamine with significant applications in catalysis, polymer chemistry, and as a synthetic intermediate. We will delve into its core physicochemical properties, spectroscopic signature, synthesis, reactivity, and safe handling protocols, offering field-proven insights for its effective utilization in research and development.
Introduction: The Significance of Steric Hindrance
N,N'-Di-tert-butylethylenediamine, CAS number 4062-60-6, is a symmetrically substituted aliphatic diamine. Its defining feature is the presence of two bulky tert-butyl groups flanking the ethylenediamine backbone. This high degree of steric hindrance is not a limitation but rather a key attribute that dictates its chemical behavior and utility. The bulky groups modulate the nucleophilicity of the nitrogen atoms and influence the geometry of metal complexes, making it a valuable tool for chemists seeking to control reaction selectivity and stability. This document serves as a senior application scientist's guide to understanding and leveraging the unique properties of this versatile compound.
Molecular Identity and Structure
The unambiguous identification of a chemical compound is foundational to reproducible science. N,N'-Di-tert-butylethylenediamine is known by several synonyms, and its core identity is captured by its CAS registry number and structural formula.
Table 1: Chemical Identifiers for N,N'-Di-tert-butylethylenediamine
| Identifier | Value |
| CAS Number | 4062-60-6[1][2][3] |
| Molecular Formula | C₁₀H₂₄N₂[1][2][4] |
| IUPAC Name | N,N'-di-tert-butylethane-1,2-diamine[1] |
| Synonyms | 1,2-Bis(tert-butylamino)ethane, DBEDA[2][4] |
| Molecular Weight | 172.31 g/mol [1][5] |
| InChI Key | KGHYGBGIWLNFAV-UHFFFAOYSA-N[1][6] |
| SMILES | CC(C)(C)NCCNC(C)(C)C[1] |
The molecule's structure, with its two chiral centers on the nitrogen atoms (upon coordination) and bulky substituents, is central to its function.
Caption: 2D representation of N,N'-Di-tert-butylethylenediamine.
Physicochemical Properties
The physical properties of a compound dictate its handling, purification, and reaction conditions. N,N'-Di-tert-butylethylenediamine is a clear, colorless to pale yellow liquid with a characteristic amine or fishy odor.[7][8] It is a combustible liquid and should be handled accordingly.[9][10]
Table 2: Physicochemical Data for N,N'-Di-tert-butylethylenediamine
| Property | Value | Source(s) |
| Appearance | Clear, colorless to pale yellow liquid | [2][4][11] |
| Boiling Point | 196-198 °C | [4][5] |
| Melting Point | 53.35 °C | [4] |
| Density | 0.799 g/mL at 25 °C | [4][5] |
| Refractive Index (n20/D) | 1.43 | [2][5] |
| Flash Point | 62 °C (143.6 °F) - closed cup | [5] |
| Autoignition Temperature | 286 °C (546.8 °F) | [8] |
| Solubility | Soluble in various organic solvents.[4][12] Soluble in water (33 g/L at 25°C).[9] |
Spectroscopic Profile for Analytical Confirmation
Confirming the identity and purity of N,N'-Di-tert-butylethylenediamine is crucial. This is typically achieved through a combination of spectroscopic methods.
Caption: A typical workflow for the analytical confirmation of the compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides clear signals for the different hydrogen environments in the molecule.[7]
-
tert-Butyl Protons (-C(CH₃)₃): A prominent singlet is observed around δ 1.0-1.2 ppm. This peak integrates to 18 protons, representing the eighteen equivalent hydrogens of the two tert-butyl groups.[7]
-
Ethylene Bridge Protons (-CH₂-CH₂-): A multiplet or set of signals appears in the range of δ 2.5-3.0 ppm, integrating to 4 protons. The downfield shift is due to the deshielding effect of the adjacent nitrogen atoms.[7]
-
Amine Protons (-NH-): A broad singlet, the chemical shift of which can vary depending on solvent and concentration.
The 18:4 integration ratio between the tert-butyl and ethylene protons is a key diagnostic feature.[7]
¹³C NMR Spectroscopy
The carbon NMR spectrum is simple and confirms the molecule's symmetry.
-
tert-Butyl Quaternary Carbons (-C(CH₃)₃): A signal for the two equivalent quaternary carbons.
-
tert-Butyl Methyl Carbons (-C(CH₃)₃): A signal for the six equivalent methyl carbons.[7]
-
Ethylene Bridge Carbons (-CH₂-CH₂-): A signal for the two equivalent methylene carbons.[7]
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands for the functional groups present.[7] Key peaks include N-H stretching, C-H stretching, and N-H bending vibrations. The NIST Chemistry WebBook provides a reference gas-phase IR spectrum.[13]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.[7]
-
Molecular Ion Peak (M⁺): The spectrum will show a molecular ion peak corresponding to the molecular weight of 172.31 g/mol .[1][6]
-
Fragmentation Pattern: Common fragmentation involves the loss of a tert-butyl group or cleavage of the C-C bond in the ethylene bridge. The NIST WebBook provides a reference mass spectrum showing these fragmentation patterns.[6]
Synthesis Protocol: A Practical Approach
N,N'-Di-tert-butylethylenediamine is commonly synthesized via a two-step process involving the condensation of tert-butylamine with glyoxal to form the corresponding diimine, followed by catalytic hydrogenation.[14][15]
Caption: General workflow for the synthesis of N,N'-Di-tert-butylethylenediamine.
Step-by-Step Experimental Protocol
This protocol is adapted from established patent literature.[14][15]
-
Reaction Setup: In a suitable reactor, charge a hydrocarbon solvent (e.g., n-octane, xylene) and tert-butylamine. The hydrocarbon serves as a non-reactive medium that facilitates the separation of the aqueous phase.[14]
-
Condensation: While stirring, slowly add a 40% aqueous solution of glyoxal to the reaction mixture. Maintain the temperature between 45-50 °C. The reaction forms the di-tert-butyl-glyoxaldiimine intermediate.[14]
-
Phase Separation: After the addition is complete, continue stirring for approximately one hour. Stop stirring and allow the layers to separate. Remove the lower aqueous phase. The organic phase, containing the diimine intermediate, is retained.[14][15]
-
Catalytic Hydrogenation: Transfer the organic phase to a high-pressure reactor. Add a hydrogenation catalyst, such as Platinum on Carbon (Pt/C) or Raney Nickel.[15]
-
Hydrogenation Reaction: Pressurize the reactor with hydrogen gas (10-60 bar) and heat to 60-80 °C. The hydrogenation of the imine double bonds is typically rapid.[15]
-
Purification: After the reaction is complete, cool the reactor, vent the hydrogen, and filter off the catalyst. The crude product is then purified by fractional distillation to yield the final N,N'-Di-tert-butylethylenediamine with high purity (>98%).[14][15]
Causality Insight: The use of a hydrocarbon solvent is a critical choice. It not only controls the reaction but simplifies the workup by allowing for easy removal of water before the hydrogenation step, which might otherwise affect catalyst activity.[14]
Reactivity and Key Applications
The unique structure of N,N'-Di-tert-butylethylenediamine underpins its utility in several fields.
Bidentate Ligand in Coordination Chemistry
The two nitrogen atoms, each with a lone pair of electrons, can coordinate to a single metal center, making it an excellent bidentate ligand.[16] This forms a stable five-membered chelate ring, a phenomenon known as the chelate effect, which enhances the stability of the resulting metal complex.[16] The bulky tert-butyl groups create a specific steric environment around the metal center, which can be exploited to control catalytic activity and selectivity.[2]
Caption: Chelation of a metal ion by N,N'-Di-tert-butylethylenediamine.
Applications Overview
-
Catalysis: It serves as a ligand in various catalytic processes, enhancing reaction rates and selectivity in organic synthesis.[2][4][12] Its complexes with transition metals are of particular interest.
-
Polymer Chemistry: The compound is used as a catalyst in polymer synthesis and as a curing agent for materials like epoxy resins, where it improves mechanical and thermal properties.[2][12]
-
Pharmaceutical & Chemical Intermediate: It is a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[9][12][17]
-
Materials Science: It is used in the formulation of high-performance adhesives, sealants, and coatings, contributing to enhanced durability.[2]
Safety, Handling, and Storage
N,N'-Di-tert-butylethylenediamine is a hazardous chemical that requires careful handling.
-
Hazards: The compound is classified as corrosive and causes severe skin burns and serious eye damage.[9][18] It is also a combustible liquid.[5][10] Thermal decomposition can release toxic nitrogen oxides (NOx).[17][19]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles or a face shield, chemical-resistant gloves, and protective clothing.[10][18][19] Work should be conducted in a well-ventilated area or under a chemical fume hood.[19]
-
Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[4][19] Keep containers tightly closed.[10][19] It should be stored in a corrosives area, away from incompatible materials like acids and oxidizing agents.[9][19]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[18][19]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10][19]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10][19]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[18][19]
-
Conclusion
N,N'-Di-tert-butylethylenediamine is a specialty chemical whose value lies in its unique sterically hindered structure. This guide has outlined its fundamental properties, analytical profile, synthesis, and applications. For researchers and developers, a thorough understanding of its characteristics—from its spectroscopic fingerprints to its handling requirements—is paramount for its safe and effective use in creating novel catalysts, advanced polymers, and pharmaceutical intermediates.
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Di-tert-Butylethylenediamine. (n.d.). AdvanSix. Retrieved from [Link]
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N,N'-di-t-Butylethylenediamine. (n.d.). Cheméo. Retrieved from [Link]
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N,N'-di-t-Butylethylenediamine - Mass spectrum (electron ionization). (n.d.). NIST WebBook. Retrieved from [Link]
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N,N'-di-t-Butylethylenediamine - IR Spectrum. (n.d.). NIST WebBook. Retrieved from [Link]
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Bonding in Coordination Complexes. (2016, December 18). Chemistry LibreTexts. Retrieved from [Link]
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